![molecular formula C3H2F3IO B117684 1,1,1-Trifluoro-3-iodopropan-2-one CAS No. 142921-30-0](/img/structure/B117684.png)
1,1,1-Trifluoro-3-iodopropan-2-one
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Overview
Description
1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon . It has a linear formula of ICH2CH2CF3 . Its molecular weight is 223.96 . It’s used in the formation of polyfluoroalkylimidazolium salts .
Synthesis Analysis
1,1,1-Trifluoro-3-iodopropane is a key intermediate in the synthesis of various pharmaceutical compounds such as anti-inflammatory agents, anesthetics, and antihistamines . Its unique properties make it an essential component in the production of these drugs .Molecular Structure Analysis
The molecular formula of 1,1,1-Trifluoro-3-iodopropane is CHFI . Its average mass is 223.964 Da and its monoisotopic mass is 223.930969 Da .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-iodopropane has a refractive index n20/D of 1.42 (lit.) . It has a boiling point of 80 °C (lit.) and a density of 1.911 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis
“1,1,1-Trifluoro-3-iodopropan-2-one” is a halogenated hydrocarbon used in various chemical synthesis processes . It’s used in the preparation of quaternary salt, 1-methyl-3-trifluoropropylimidazolium iodide . This compound is also used in a study of the quarternization of pyrazine, pyridazine, and pyrimidine .
Trifluoromethylation Reagent
This compound has been used as a trifluoromethylation reagent . Trifluoromethylation agents are crucial in introducing the trifluoromethyl (CF3) group into molecules . This functional group can profoundly influence the physicochemical properties of compounds, making them crucial for the development of pharmaceuticals, agrochemicals, and materials science .
Organic Synthesis
The development of “1,1,1-Trifluoro-3-iodopropan-2-one” represents an advancement in the field of organic synthesis . It potentially serves as a valuable addition to the arsenal of existing trifluoromethylation agents .
Pharmaceutical Research
The trifluoromethyl group’s strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule’s metabolic stability, reactivity, and bioavailability . Therefore, “1,1,1-Trifluoro-3-iodopropan-2-one” plays a pivotal role in pharmaceutical research .
Agrochemical Research
Similar to its role in pharmaceutical research, the trifluoromethyl group introduced by “1,1,1-Trifluoro-3-iodopropan-2-one” can significantly influence the properties of agrochemical compounds . This makes it a valuable compound in agrochemical research .
Materials Science
In materials science, “1,1,1-Trifluoro-3-iodopropan-2-one” is used to introduce the trifluoromethyl group into various materials . This can significantly alter the materials’ properties, making it a crucial compound in materials science research .
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-3-iodopropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3IO/c4-3(5,6)2(8)1-7/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZDFTLSPONZBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436782 |
Source
|
Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-iodopropan-2-one | |
CAS RN |
142921-30-0 |
Source
|
Record name | 1,1,1-Trifluoro-3-iodopropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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